

# Formulating MAP855 for Gavage Administration: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | WAY-855  |
| Cat. No.:      | B1683283 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

MAP855 is a potent and selective, ATP-competitive inhibitor of MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway.<sup>[1][2][3]</sup> Its efficacy as an orally active agent makes it a valuable tool in preclinical cancer research and drug development.<sup>[2][3]</sup> Proper formulation is critical to ensure accurate and reproducible dosing for in vivo studies, particularly for oral gavage administration. These application notes provide detailed protocols for the preparation of MAP855 formulations suitable for gavage in rodent models, along with its physicochemical properties and a summary of its biological action.

MAP855 has a molecular formula of C<sub>28</sub>H<sub>23</sub>ClF<sub>2</sub>N<sub>6</sub>O<sub>3</sub> and a molecular weight of 564.97 g/mol. <sup>[1][4]</sup> It has demonstrated good oral bioavailability and medium clearance in rodents.<sup>[2][5]</sup>

## Physicochemical Properties of MAP855

A summary of the key physicochemical properties of MAP855 is presented in the table below. Understanding these properties is essential for selecting an appropriate vehicle for oral administration.

| Property           | Value                                                                          | Reference |
|--------------------|--------------------------------------------------------------------------------|-----------|
| Molecular Formula  | C <sub>28</sub> H <sub>23</sub> ClF <sub>2</sub> N <sub>6</sub> O <sub>3</sub> | [1][4]    |
| Molecular Weight   | 564.97 g/mol                                                                   | [1]       |
| CAS Number         | 1660107-77-6                                                                   | [1]       |
| Appearance         | Off-white to light yellow solid                                                | [2]       |
| Solubility (DMSO)  | ≥ 60 mg/mL                                                                     | [1]       |
| Aqueous Solubility | Poor (logP of 1.6 suggests low solubility)                                     | [5][6]    |

## MAP855 Signaling Pathway

MAP855 functions as an ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2. This inhibition prevents the downstream signaling cascade that is often hyperactivated in various cancers.



[Click to download full resolution via product page](#)

MAP855 inhibits the MAPK/ERK signaling pathway.

## Recommended Formulations for Gavage Administration

The poor aqueous solubility of MAP855 necessitates the use of a co-solvent or vehicle system to achieve a homogenous suspension or solution suitable for oral gavage. Below are three

recommended vehicle formulations that have been documented to achieve a clear solution of at least 2.5 mg/mL.[\[2\]](#)

| Formulation | Vehicle Composition                           | Achievable Concentration | Reference           |
|-------------|-----------------------------------------------|--------------------------|---------------------|
| 1           | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL              | <a href="#">[2]</a> |
| 2           | 10% DMSO, 90% (20% SBE-β-CD in Saline)        | ≥ 2.5 mg/mL              | <a href="#">[2]</a> |
| 3           | 10% DMSO, 90% Corn Oil                        | ≥ 2.5 mg/mL              | <a href="#">[2]</a> |

## Experimental Protocols

The following protocols provide a step-by-step guide for preparing MAP855 formulations for gavage administration.

## General Workflow for Formulation Preparation



[Click to download full resolution via product page](#)

Workflow for preparing MAP855 gavage formulations.

## Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This protocol is suitable for creating an aqueous-based solution for oral gavage.

Materials:

- MAP855 powder
- Dimethyl sulfoxide (DMSO)

- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

**Procedure:**

- Weigh MAP855: Accurately weigh the required amount of MAP855 powder.
- Prepare Stock Solution: For a final concentration of 2.5 mg/mL in a total volume of 1 mL, dissolve 2.5 mg of MAP855 in 100  $\mu$ L of DMSO. Vortex until the powder is completely dissolved.
- Add PEG300: To the DMSO solution, add 400  $\mu$ L of PEG300. Vortex thoroughly to ensure a homogenous mixture.
- Add Tween-80: Add 50  $\mu$ L of Tween-80 to the solution and vortex again.
- Add Saline: Finally, add 450  $\mu$ L of sterile saline to bring the total volume to 1 mL.
- Final Mixing: Vortex the final solution until it is clear and homogenous. If any precipitation is observed, gentle heating or sonication can be used to aid dissolution.[\[2\]](#)
- Administration: The formulation is now ready for immediate gavage administration.

## Protocol 2: DMSO and SBE- $\beta$ -CD in Saline Formulation

This protocol utilizes a cyclodextrin-based vehicle to improve solubility.

**Materials:**

- MAP855 powder

- Dimethyl sulfoxide (DMSO)
- Sulfobutylether- $\beta$ -cyclodextrin (SBE- $\beta$ -CD)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

**Procedure:**

- Prepare 20% SBE- $\beta$ -CD Solution: Dissolve SBE- $\beta$ -CD in sterile saline to a final concentration of 20% (w/v).
- Weigh MAP855: Accurately weigh the required amount of MAP855 powder.
- Prepare Stock Solution: For a final concentration of 2.5 mg/mL in a total volume of 1 mL, dissolve 2.5 mg of MAP855 in 100  $\mu$ L of DMSO. Vortex until fully dissolved.
- Add SBE- $\beta$ -CD Solution: Add 900  $\mu$ L of the 20% SBE- $\beta$ -CD in saline solution to the DMSO stock.
- Final Mixing: Vortex the mixture until a clear solution is obtained. Sonication may be used to facilitate dissolution if needed.[\[2\]](#)
- Administration: The formulation is ready for oral gavage.

## Protocol 3: DMSO and Corn Oil Formulation

This protocol is for an oil-based formulation.

**Materials:**

- MAP855 powder
- Dimethyl sulfoxide (DMSO)

- Corn Oil
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

**Procedure:**

- Weigh MAP855: Accurately weigh the desired amount of MAP855 powder.
- Prepare Stock Solution: For a 2.5 mg/mL final concentration in a 1 mL total volume, dissolve 2.5 mg of MAP855 in 100  $\mu$ L of DMSO. Vortex until the compound is fully in solution.
- Add Corn Oil: Add 900  $\mu$ L of corn oil to the DMSO solution.
- Final Mixing: Vortex the mixture thoroughly to ensure a uniform suspension or solution. Sonication can be applied if necessary to achieve a clear solution.[2]
- Administration: The oil-based formulation is ready for gavage.

## Stability and Storage

It is recommended to prepare these formulations fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect the formulation for any signs of precipitation or phase separation before administration. If precipitation occurs, attempt to redissolve using gentle warming and sonication.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel.[1] The specific formulation and dosage should be optimized based on the experimental model and study design. Always refer to institutional guidelines and animal care and use committee (IACUC) protocols for in vivo studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAP855 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medkoo.com [medkoo.com]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Formulating MAP855 for Gavage Administration: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683283#formulating-map855-for-gavage-administration>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)